Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
Description
Introduction to Isopropyl 2-Chloro-4-(1-Methyl-1H-Indol-3-yl)Pyrimidine-5-Carboxylate
Systematic Nomenclature and Molecular Structure
The IUPAC name propan-2-yl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate systematically describes the compound’s structure. Breaking this down:
- Propan-2-yl : Indicates the isopropyl ester group at position 5 of the pyrimidine ring.
- 2-Chloro : Specifies a chlorine substituent at position 2 of the pyrimidine.
- 4-(1-Methylindol-3-yl) : Denotes a 1-methylindole group attached at position 4 of the pyrimidine via its 3-position.
The molecular structure (Figure 1) integrates three key components:
- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The chloro substituent at position 2 introduces electron-withdrawing effects, potentially influencing reactivity.
- Indole Moiety : A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The 1-methyl group enhances steric protection of the indole nitrogen, a common modification to improve metabolic stability.
- Isopropyl Ester : Positioned at the pyrimidine’s 5-carboxylate group, this ester influences solubility and bioavailability compared to methyl or ethyl analogs.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{16}\text{ClN}{3}\text{O}{2} $$ |
| Molecular Weight | 329.79 g/mol |
| CAS Number | 1847463-39-1 |
| InChI Key | VZXRIUWKRNNQPT-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(=O)OC(C)C)Cl |
The compound’s planar pyrimidine ring and non-planar indole system create a conjugated π-electron network, which may facilitate interactions with biological targets such as enzymes or receptors.
Historical Context in Heterocyclic Chemistry Research
The synthesis of hybrid heterocycles like this compound builds upon centuries of advancements in pyrimidine and indole chemistry:
Pyrimidine Derivatives
Pyrimidines were first synthesized in 1879 via the condensation of urea and malonic acid. Their biological significance became evident with the discovery of nucleic acid bases (cytosine, thymine, uracil) and vitamin B1. Modern synthetic methods, such as the Biginelli reaction, enable efficient pyrimidine functionalization, including chloro and carboxylate substitutions.
Indole Chemistry
Indole, isolated in 1866 from indigo dye, gained prominence due to its presence in tryptophan metabolites, plant alkaloids, and psychedelic compounds. The 1-methylindole substructure in this compound mirrors modifications seen in synthetic drugs to enhance stability and binding affinity.
Convergence of Scaffolds
The fusion of pyrimidine and indole motifs represents a strategic effort to merge the pharmacophoric features of both heterocycles. Pyrimidines contribute hydrogen-bonding capacity via nitrogen atoms, while indoles offer hydrophobic interactions through their aromatic systems. This hybrid design aligns with trends in kinase inhibitor development, where such structures target ATP-binding pockets.
Synthetic Evolution
Early pyrimidine-indole hybrids focused on antiviral and anticancer applications. The introduction of chloro and ester groups in compounds like this one reflects iterative optimization for improved target selectivity and pharmacokinetic properties. While specific synthetic routes for this compound are not fully disclosed in public literature, analogous protocols typically involve:
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)23-16(22)12-8-19-17(18)20-15(12)13-9-21(3)14-7-5-4-6-11(13)14/h4-10H,1-3H3 |
InChI Key |
VZXRIUWKRNNQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Chemical Reactions of Isopropyl 2-Chloro-4-(1-Methyl-1H-Indol-3-Yl)Pyrimidine-5-Carboxylate
This compound can undergo various chemical reactions typical of chloro-substituted pyrimidines. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse nucleophiles.
Types of Reactions:
-
Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or other heteroatoms, leading to the formation of new derivatives.
-
Esterification/Hydrolysis : The carboxylate group can participate in esterification reactions with alcohols or hydrolysis to form the corresponding carboxylic acid.
-
Coupling Reactions : This compound can be used as a starting material for further coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.
Research Findings and Data
Recent research has focused on the synthesis and modification of pyrimidine derivatives to enhance their biological activity. For instance, pyrimidine derivatives have shown significant anti-inflammatory effects by inhibiting COX enzymes .
Data Table: Anti-Inflammatory Activity of Pyrimidine Derivatives
| Compound | IC50 (μM) Against COX-1 | IC50 (μM) Against COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | - | 34.4 ± 0.10 |
| 4d | - | 23.8 ± 0.20 |
| 5 | - | 0.04 ± 0.09 |
| 6 | - | 0.04 ± 0.02 |
These findings highlight the potential of pyrimidine derivatives, including this compound, in developing new therapeutic agents.
Scientific Research Applications
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects . The pyrimidine ring can interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Methyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (Compound B)
Isopropyl 2-chloro-4-(1-methoxy-1H-indol-3-yl)pyrimidine-5-carboxylate (Compound C)
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Compound D)
- Structural Difference : The pyrimidine ring has a trifluoromethyl group instead of an indolyl substituent, and the ester is cyclopropylmethyl (CAS 175137-31-2) .
- Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the cyclopropylmethyl ester may improve lipophilicity. This compound is used in unrelated pharmaceutical applications.
Isopropyl 2-chloro-4-(7-methoxy-1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (Compound E)
Functional Group Impact
- Methyl (B): Smaller size may accelerate reaction rates but reduce stability in polar solvents.
- Indole Modifications :
Pharmacological and Industrial Relevance
- Compound A is indispensable in Mobocertinib synthesis, where its chloro group is displaced in nucleophilic aromatic substitution reactions to introduce amine-containing side chains .
- Compound D (trifluoromethyl variant) demonstrates the importance of halogenated groups in enhancing drug stability and target binding .
- Discontinued compounds like C and E underscore the pharmaceutical industry’s exploration of substituent effects on drug efficacy and manufacturability .
Biological Activity
Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (CAS Number: 1847463-39-1) is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyrimidine ring substituted with an indole moiety, which is known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
- CAS Number : 1847463-39-1
- Purity : Typically available at 98% purity from various suppliers .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to or similar in structure to this compound. For instance, derivatives of pyrazole have shown significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.
Table 1: Summary of Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | Not specified | Staphylococcus epidermidis |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have not been extensively documented in the literature. However, related compounds have demonstrated low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile . This suggests that this compound may also exhibit low toxicity levels.
While direct studies on the mechanism of action for this compound are scarce, related compounds have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These pathways are critical in bacterial cell division and folate metabolism, respectively, suggesting that similar mechanisms may be applicable to this compound.
Case Studies and Research Findings
Research on structurally related compounds has provided insights into their biological activities:
- Antibacterial Studies : A study examining various pyrazole derivatives indicated significant antibacterial effects and potential synergy with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
- Anticancer Potential : Investigations into phosphodiesterase inhibitors have highlighted their roles in cancer therapy, particularly through the modulation of cGMP levels which can influence cell growth and apoptosis . This suggests a potential avenue for exploring this compound in cancer research.
Q & A
Q. Q1. What is the established synthetic route for Isopropyl 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate, and what are the critical reaction parameters?
Answer: The compound is synthesized via a multi-step route, starting with the reaction of isopropyl 2,4-dichloropyrimidine-5-carboxylate and 1-methylindole in the presence of AlCl₃, yielding Intermediate 1 (77% yield). Key parameters include:
- Catalyst selection : AlCl₃ facilitates Friedel-Crafts alkylation to position the indole moiety at the pyrimidine C4 position .
- Solvent and temperature : Reactions are typically conducted in 1,2-dimethoxyethane (DME) under reflux conditions .
- Purification : Recrystallization from ethyl acetate or dichloromethane ensures high purity (>95%) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
- X-ray crystallography : Resolves the pyrimidine-indole core conformation and confirms substitution patterns .
- NMR spectroscopy : ¹H and ¹³C NMR verify indole C3-pyrimidine C4 linkage (δ 8.5–9.0 ppm for pyrimidine protons; δ 110–120 ppm for indole carbons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.0924) .
Advanced Research Questions
Q. Q3. How can reaction yields be optimized during the synthesis of Intermediate 1 (this compound)?
Answer:
- Catalyst screening : Replace AlCl₃ with Lewis acids like FeCl₃ or BF₃·Et₂O to reduce side reactions (e.g., over-alkylation) .
- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile) to improve indole solubility and reaction homogeneity .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track indole consumption and adjust stoichiometry dynamically .
Q. Q4. What mechanistic insights explain the regioselectivity of indole substitution at the pyrimidine C4 position?
Answer:
- Electrophilic aromatic substitution (EAS) : The C4 position on pyrimidine is more electrophilic due to electron-withdrawing effects from the adjacent chlorine and carboxylate groups, directing indole coupling .
- Steric effects : The isopropyl ester group at C5 minimizes steric hindrance at C4, favoring indole attachment .
- Computational validation : DFT calculations (e.g., Hirshfeld charge analysis) can quantify charge distribution and predict reactivity .
Q. Q5. How do structural modifications (e.g., 7-methoxy substitution on indole) impact the compound’s physicochemical properties?
Answer:
Q. Q6. What strategies ensure high-purity isolation of the compound, particularly for crystallographic studies?
Answer:
- Solvent recrystallization : Use ethyl acetate/hexane mixtures (1:3 v/v) to achieve needle-shaped crystals suitable for X-ray diffraction .
- Chromatography : Employ flash column chromatography (silica gel, eluent: 20% EtOAc/hexane) to remove AlCl₃ residues .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (>200°C) to avoid decomposition during drying .
Data Contradiction Analysis
Q. Q7. Discrepancies in reported yields for Intermediate 1: How can reproducibility challenges be addressed?
Answer:
- Hypothesized causes : Variability in AlCl₃ moisture content or indole purity.
- Mitigation :
Methodological Recommendations
Q. Q8. What in silico tools are recommended for predicting the compound’s reactivity in downstream functionalization?
Answer:
- Molecular docking : Simulate interactions with common reagents (e.g., amines) using AutoDock Vina .
- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .
- Solvent modeling : Use COSMO-RS (Turbomole) to predict solubility and reaction rates in non-polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
